N-[4-(benzyloxy)phenyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide
Description
N-[4-(benzyloxy)phenyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural components, which include benzyloxy, methoxyphenyl, and fluorobenzenesulfonamido groups. These functional groups contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C28H25FN2O5S |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H25FN2O5S/c1-35-25-15-11-24(12-16-25)31(37(33,34)27-17-7-22(29)8-18-27)19-28(32)30-23-9-13-26(14-10-23)36-20-21-5-3-2-4-6-21/h2-18H,19-20H2,1H3,(H,30,32) |
InChI Key |
UYUJMDVIPIKODH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of Benzyloxyphenyl Intermediate: The initial step involves the preparation of the benzyloxyphenyl intermediate through a nucleophilic substitution reaction between a phenol derivative and benzyl chloride.
Introduction of Methoxyphenyl Group:
Formation of Fluorobenzenesulfonamido Intermediate: The fluorobenzenesulfonamido group is introduced through a sulfonation reaction using a fluorobenzene derivative and a sulfonyl chloride.
Final Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the fluorobenzenesulfonamido intermediate under appropriate reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
N-[4-(benzyloxy)phenyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide can be compared with similar compounds to highlight its uniqueness:
N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride: Similar in structure but with different functional groups, leading to distinct chemical properties and reactivity.
N- (4-BENZYLOXY-PHENYL)-3- (4-METHOXY-PHENYL)-ACRYLAMIDE: Shares some structural similarities but differs in the presence of the acrylamide group.
Benzimidazole Derivative (N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide): Contains a benzimidazole moiety, which imparts different biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
